molecular formula C12H17BrN2 B11800042 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11800042
M. Wt: 269.18 g/mol
InChI Key: FXLAMFNSAHDCJN-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol . This compound is characterized by a bromine atom attached to a pyridine ring, which is further substituted with a propylpyrrolidinyl group. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the bromination of 5-(1-propylpyrrolidin-2-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 2-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine
  • 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

Uniqueness

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group on the pyrrolidinyl ring can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

2-bromo-5-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H17BrN2/c1-2-7-15-8-3-4-11(15)10-5-6-12(13)14-9-10/h5-6,9,11H,2-4,7-8H2,1H3

InChI Key

FXLAMFNSAHDCJN-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)Br

Origin of Product

United States

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